Phenyllithium

Beschreibung

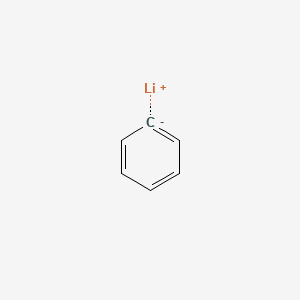

Structure

2D Structure

Eigenschaften

CAS-Nummer |

591-51-5 |

|---|---|

Molekularformel |

C6H5Li |

Molekulargewicht |

84.1 g/mol |

IUPAC-Name |

lithium;benzene |

InChI |

InChI=1S/C6H5.Li/c1-2-4-6-5-3-1;/h1-5H; |

InChI-Schlüssel |

NHKJPPKXDNZFBJ-UHFFFAOYSA-N |

Kanonische SMILES |

[Li+].C1=CC=[C-]C=C1 |

Andere CAS-Nummern |

591-51-5 |

Piktogramme |

Flammable; Corrosive; Irritant |

Synonyme |

phenyllithium TMEDA |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Dance of Aggregates: A Technical Guide to the Structure and Bonding of Phenyllithium in Solution

For Researchers, Scientists, and Drug Development Professionals

Phenyllithium (PhLi), a cornerstone of synthetic organic chemistry, is a powerful nucleophile and a strong base, facilitating the formation of carbon-carbon bonds with remarkable efficiency. However, its utility is intrinsically linked to its complex solution-state behavior, where it exists as a dynamic equilibrium of various aggregated species. Understanding the structure and bonding of these aggregates is paramount for controlling reactivity and optimizing synthetic outcomes. This in-depth technical guide provides a comprehensive overview of the solution-state structure of this compound, focusing on the influence of solvents and coordinating ligands, and details the experimental methodologies employed in its characterization.

The Nature of the Carbon-Lithium Bond and Aggregation

The carbon-lithium bond in this compound is highly polarized, possessing significant ionic character. This polarity drives the self-association of PhLi units to form oligomeric structures, or aggregates, in solution.[1] The degree of aggregation is a delicate balance between the nature of the organic group, the solvent, and the presence of any coordinating Lewis bases.[2] In non-coordinating hydrocarbon solvents, this compound is largely insoluble.[3] The introduction of ethereal solvents or other Lewis bases solvates the lithium centers, breaking down the larger aggregates into smaller, more reactive species.[3][4]

The most common aggregation states for this compound in solution are monomers, dimers, and tetramers.[3][5] The equilibrium between these species is highly dependent on the solvent environment.

Solvent-Dependent Aggregation Equilibria

The choice of solvent plays a critical role in determining the predominant aggregation state of this compound. The donicity of the solvent, its steric bulk, and the temperature all influence the position of the equilibrium between the monomeric, dimeric, and tetrameric forms.

Diethyl Ether (Et₂O)

In diethyl ether, this compound exists predominantly as a mixture of tetramers and dimers.[3][5] The tetramer adopts a cubane-like structure, with lithium and the ipso-carbons of the phenyl rings occupying alternating vertices.[6] Each lithium atom is typically coordinated to a molecule of diethyl ether.

Tetrahydrofuran (THF)

Tetrahydrofuran (THF) is a more strongly coordinating solvent than diethyl ether. Consequently, in THF, the equilibrium shifts towards lower aggregation states. This compound in THF is primarily a mixture of dimers and monomers.[3][5][6] The higher donicity of THF effectively competes with the self-association of this compound, favoring the formation of solvent-separated ion pairs or smaller, well-solvated aggregates.

The Influence of Lewis Base Additives

The addition of strong Lewis bases, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), pentamethyldiethylenetriamine (PMDTA), and hexamethylphosphoramide (HMPA), can further deaggregate this compound, often leading to the formation of monomeric species.[3][5]

-

TMEDA: In diethyl ether, the addition of TMEDA stoichiometrically converts the tetramer/dimer mixture to a TMEDA-solvated dimer.[3] In THF, TMEDA forms complexes with both the dimer and monomer, but does not significantly alter the dimer-to-monomer ratio.[3]

-

PMDTA and HMPA: These powerful, multidentate ligands are highly effective at deaggregating this compound. In both ether and THF, PMDTA and HMPA can convert this compound into monomeric species.[3][5]

The deaggregation of this compound by these additives generally leads to an increase in its reactivity.

Quantitative Data: Spectroscopic Characterization

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ⁶Li and ¹³C NMR, is the most powerful tool for elucidating the structure of this compound in solution.[7][8] The chemical shifts, signal multiplicities, and scalar coupling constants (¹J(¹³C-⁶Li)) provide detailed information about the aggregation state and the nature of the C-Li bond.

Table 1: ⁶Li and ¹³C NMR Spectroscopic Data for this compound Aggregates

| Aggregate | Solvent System | Nucleus | Chemical Shift (δ, ppm) | ¹J(¹³C-⁶Li) (Hz) |

| Monomer | THF | ¹³C (ipso) | 196.4 | 15.6 - 16.0 |

| THF | ⁶Li | ~1.55 | ||

| Dimer | THF | ¹³C (ipso) | 188.2 | ~7.6 |

| Ether | ¹³C (ipso) | ~188 | ~7.6 | |

| Ether | ⁶Li | ~1.8 | ||

| Tetramer | Ether | ¹³C (ipso) | 174.0 | ~5.1 |

| Ether | ⁶Li | ~2.2 | ||

| (PhLi)₂(TMEDA) | Ether | ¹³C (ortho, para) | Resolved signals | Not reported |

| Ether | ⁶Li | Not resolved | ||

| PhLi(PMDTA) | Ether/THF | ¹³C (ipso) | Not specified | 15.6 - 16.0 |

Note: Chemical shifts can vary slightly depending on temperature, concentration, and the presence of other species. The data presented here are representative values from the literature.[3]

Experimental Protocols

The study of organolithium reagents requires rigorous air- and moisture-free techniques due to their high reactivity.

Sample Preparation for NMR Spectroscopy

-

Apparatus: All glassware, including NMR tubes (J. Young tubes are recommended), syringes, and cannulas, must be rigorously dried in an oven (e.g., at 120 °C overnight) and allowed to cool under a stream of dry, inert gas (argon or nitrogen).[9]

-

Solvents: Deuterated solvents must be dried and degassed. This is typically achieved by distillation from a suitable drying agent (e.g., sodium/benzophenone for ethereal solvents) or by storing over activated molecular sieves. The solvent is then transferred to the NMR tube via cannula under an inert atmosphere.[10]

-

Sample Transfer: The this compound solution is transferred to the NMR tube, which is pre-cooled to a low temperature (e.g., -78 °C), via a gas-tight syringe or cannula. The concentration is typically in the range of 0.1-0.5 M.[3]

-

Sealing: The NMR tube is securely sealed under a positive pressure of inert gas.

Low-Temperature NMR Spectroscopy

-

Instrumentation: NMR experiments are performed on a high-field spectrometer equipped with a variable-temperature probe.

-

Temperature Control: The probe temperature is carefully controlled, often at temperatures as low as -150 °C, to slow down the dynamic exchange processes between different aggregate species and allow for their individual observation.[2]

-

Pulse Sequences: Standard 1D ¹H, ¹³C, and ⁶Li NMR experiments are typically sufficient for initial characterization. For more detailed structural elucidation, 2D NMR experiments such as ¹H-¹³C HSQC and ¹H-⁶Li HMQC can be employed. Quantitative NMR (qNMR) pulse sequences with appropriate relaxation delays are used to determine the relative concentrations of the different aggregates.[11][12] The "isotopic fingerprint" method, which involves using a mixture of protiated and deuterated this compound, can be used to determine the aggregation state based on the observed isotope shifts in the ⁶Li NMR spectrum.[4][13]

Visualizing Solution-State Dynamics and Experimental Workflow

The complex equilibria and the general workflow for their investigation can be visualized using diagrams.

Figure 1: Aggregation equilibria of this compound in different solvent systems.

Figure 2: General experimental workflow for the characterization of this compound in solution.

Conclusion

The solution-state structure of this compound is a dynamic and intricate system governed by a series of equilibria between monomeric, dimeric, and tetrameric aggregates. The nature of the solvent and the presence of coordinating additives are critical factors that dictate the predominant species in solution. A thorough understanding of these structural nuances, primarily achieved through low-temperature NMR spectroscopy, is essential for synthetic chemists to harness the full potential of this versatile reagent. By carefully selecting the reaction conditions, it is possible to favor the formation of the desired aggregate and thereby control the reactivity and selectivity of this compound in a predictable manner. This knowledge is not only fundamental to academic research but also invaluable in the development of robust and efficient synthetic processes in the pharmaceutical and chemical industries.

References

- 1. pub.h-brs.de [pub.h-brs.de]

- 2. scielo.br [scielo.br]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. scielo.br [scielo.br]

- 5. pubs.acs.org [pubs.acs.org]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. NMR spectroscopy of organolithium compounds. XXVI--The aggregation behaviour of methyllithium in the presence of LiBr and LiI in diethyl ether and tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 10. organomation.com [organomation.com]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Phenyllithium: A Comprehensive Technical Guide for Researchers

CAS Number: 591-51-5

Chemical Formula: C₆H₅Li

This guide provides an in-depth overview of phenyllithium, an essential organometallic reagent in organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, handling, and common applications.

Core Properties and Data

This compound is a highly reactive organolithium compound valued for its role as a potent nucleophile and a strong base.[1][2] In its pure, solid state, it appears as colorless monoclinic crystals.[1][3] However, it is most commonly supplied and handled as a solution, which can range in color from brown to red, depending on the solvent and impurities.[1]

Quantitative Data Summary

| Property | Value | Notes | Citation |

| CAS Number | 591-51-5 | [1] | |

| Molecular Formula | C₆H₅Li | [4] | |

| Molecular Weight | 84.04 g/mol | [5] | |

| Appearance | Colorless crystals (pure); Dark brown to black solution | Commercially available as a solution. | [1][5] |

| Melting Point | 160-163 °C | Benzene solvate. | [5][6] |

| Boiling Point | 140-143 °C | Solution in diethyl ether. | [1][6] |

| Density | 0.835 g/mL at 25 °C | As a solution. | [5][6] |

| Solubility | Soluble in ethers (diethyl ether, THF); Soluble in hydrocarbons with donor additives. Insoluble in non-polar hydrocarbons alone. | Reacts violently with water and other protic solvents. | [1][5] |

| Flash Point | 20 °C | [5][6] | |

| Storage Temperature | 2-8°C | Must be stored under an inert atmosphere. | [5] |

Synthesis and Preparation

This compound can be synthesized through several methods, with the reaction of a phenyl halide with lithium metal being a common approach.

Experimental Protocol: Preparation from Bromobenzene and Lithium Metal

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

Anhydrous diethyl ether

-

Lithium metal (containing 1-3% sodium)

-

Bromobenzene

-

Argon or nitrogen gas (dry)

-

Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

Procedure:

-

Apparatus Setup: Assemble the glassware and dry it thoroughly in an oven. Allow it to cool under a stream of dry argon or nitrogen.

-

Lithium Preparation: Flatten 18g (2.57 mol) of lithium metal to a thickness of approximately 1.5 mm and cut it into small chips.

-

Reaction Initiation: Place the lithium chips into the flask containing 800 mL of anhydrous diethyl ether. Purge the flask with inert gas.

-

Addition of Bromobenzene: Slowly add a solution of bromobenzene in anhydrous diethyl ether from the dropping funnel to the stirred suspension of lithium in ether. The reaction is exothermic and may require cooling to maintain a gentle reflux.

-

Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature until the lithium metal is consumed.

-

Filtration: The resulting solution of this compound is typically used directly. If necessary, it can be filtered under an inert atmosphere to remove any unreacted lithium and lithium bromide.

Yield: This method can produce this compound with a yield of approximately 80%.[7]

Experimental Workflow: Synthesis of this compound

References

The Advent of a Phenyl Anion Synthon: A Technical History of Phenyllithium's Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Phenyllithium (C₆H₅Li), a cornerstone of modern organic synthesis, has a rich and layered history marked by pioneering discoveries that fundamentally reshaped the landscape of organometallic chemistry. This in-depth technical guide explores the discovery and historical development of this compound, detailing the seminal experimental work of its early pioneers and the evolution of its synthesis and structural understanding.

The Dawn of Aryllithium Chemistry: Wilhelm Schlenk's 1917 Synthesis

The first synthesis of this compound was reported by Wilhelm Schlenk and Johanna Holtz in 1917.[1][2][3] Their groundbreaking work involved the transmetalation of diphenylmercury with lithium metal in an inert solvent, a method that, while historically significant, utilized highly toxic organomercury compounds.[4][5][6] This discovery, however, laid the crucial groundwork for the field of organolithium chemistry.[1][4]

Schlenk's Experimental Protocol: Transmetalation

While the original 1917 publication provides extensive descriptive details, a generalized protocol based on Schlenk's work is as follows:

Objective: To synthesize this compound via the reaction of diphenylmercury and lithium metal.

Materials:

-

Diphenylmercury ((C₆H₅)₂Hg)

-

Lithium metal (in wire or small pieces)

-

Anhydrous diethyl ether (Et₂O) or benzene as solvent

-

Apparatus for conducting reactions under an inert atmosphere (e.g., Schlenk line)[1]

Procedure:

-

Under a strict inert atmosphere (e.g., nitrogen or argon), a solution of diphenylmercury in the chosen anhydrous solvent is prepared in a reaction vessel.

-

An excess of freshly cut lithium metal is introduced into the reaction mixture.

-

The mixture is stirred at room temperature. The progress of the reaction is indicated by the consumption of the lithium metal and the formation of a precipitate.

-

Upon completion, the reaction mixture contains this compound in solution and a precipitate of metallic mercury and any unreacted lithium.

-

The this compound solution is carefully separated from the solid byproducts via filtration under inert conditions.

Reaction: (C₆H₅)₂Hg + 2 Li → 2 C₆H₅Li + Hg

Schlenk's work was hampered by the insolubility of this compound in alkanes, which made its separation from byproducts challenging.[4][5]

A More Practical Approach: Karl Ziegler's Direct Synthesis (1930)

In 1930, Karl Ziegler and H. Colonius reported a more convenient and widely adopted method for the synthesis of organolithium compounds, including this compound.[4][7] This direct synthesis involved the reaction of an aryl halide with lithium metal, circumventing the need for toxic organomercury precursors.[8]

Ziegler's Experimental Protocol: Direct Synthesis from Halobenzene

The following is a generalized experimental protocol based on the principles of Ziegler's 1930 publication:

Objective: To synthesize this compound by the direct reaction of bromobenzene with lithium metal.

Materials:

-

Bromobenzene (C₆H₅Br)

-

Lithium metal (as wire or dispersion)

-

Anhydrous diethyl ether (Et₂O) or a mixture of diethyl ether and benzene

-

Apparatus for conducting reactions under an inert atmosphere

Procedure:

-

A reaction flask is charged with finely cut lithium metal and the anhydrous solvent under an inert atmosphere.

-

A solution of bromobenzene in the same anhydrous solvent is prepared in a dropping funnel.

-

A small portion of the bromobenzene solution is added to the lithium suspension to initiate the reaction, which is often indicated by a slight warming and turbidity.

-

Once the reaction has initiated, the remainder of the bromobenzene solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is typically stirred for an additional period to ensure complete conversion.

-

The resulting solution of this compound is then separated from the lithium bromide precipitate and any unreacted lithium by filtration under inert conditions.

Reaction: C₆H₅Br + 2 Li → C₆H₅Li + LiBr

This method provided a much more accessible route to this compound and other organolithium reagents, significantly contributing to their widespread use.[4] A reported yield for a similar preparation is approximately 75%.[9]

The Halogen-Metal Exchange: Contributions of Wittig and Gilman

The late 1930s saw another major advancement in the synthesis of organolithium compounds with the independent discovery of the halogen-metal exchange reaction by Georg Wittig and Henry Gilman.[10][11] This method involves the reaction of an organolithium compound, typically an alkyllithium, with an organic halide.

Wittig's and Gilman's Experimental Protocol: Halogen-Metal Exchange

The following generalized protocol is based on the principles established by Wittig and Gilman:

Objective: To synthesize this compound via halogen-metal exchange between an alkyllithium and a phenyl halide.

Materials:

-

n-Butyllithium (n-BuLi) or another suitable alkyllithium reagent

-

Bromobenzene (C₆H₅Br) or Iodobenzene (C₆H₅I)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Apparatus for conducting reactions at low temperatures under an inert atmosphere

Procedure:

-

A solution of the phenyl halide in the anhydrous solvent is prepared in a reaction vessel under an inert atmosphere and cooled to a low temperature (typically -78 °C).

-

A solution of the alkyllithium reagent is added dropwise to the cooled solution of the phenyl halide.

-

The reaction is typically very fast and is usually complete after a short stirring period at low temperature.

-

The resulting solution contains this compound and the corresponding alkyl halide byproduct.

Reaction: n-BuLi + C₆H₅Br → C₆H₅Li + n-BuBr

This method proved to be particularly useful for the preparation of functionalized aryllithium reagents where the direct reaction with lithium metal might be problematic.

Structural Elucidation: From Solution Aggregates to the Solid State

The understanding of this compound's structure has evolved significantly since its discovery. Early studies indicated that organolithium compounds exist as aggregates in solution. In diethyl ether, this compound is predominantly a tetramer, while in tetrahydrofuran (THF), it exists as a mixture of monomer and dimer.[6] The solid-state structure of this compound reveals a polymeric ladder-like arrangement of dimeric Li₂Ph₂ units.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on early and subsequent studies.

| Property | Value | Reference(s) |

| Molar Mass | 84.04 g/mol | [6] |

| Appearance | Colorless crystals (pure) | [6] |

| Boiling Point of Solution | 140-143 °C (in diethyl ether) | [6] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | 48.3 to 52.5 kJ/mol | [6] |

| Synthetic Method | Typical Reactants | Typical Solvent(s) | Reported Yield | Reference(s) |

| Transmetalation (Schlenk, 1917) | (C₆H₅)₂Hg, Li | Diethyl ether, Benzene | - | [1][4] |

| Direct Synthesis (Ziegler, 1930) | C₆H₅Br, Li | Diethyl ether | ~75% | [4][9] |

| Halogen-Metal Exchange (Wittig/Gilman, ~1940) | n-BuLi, C₆H₅Br | Diethyl ether, THF | High | [10][11] |

Visualizing the Historical and Experimental Landscape

To better illustrate the key milestones and experimental workflows, the following diagrams are provided in the DOT language for Graphviz.

Caption: Historical timeline of key discoveries in this compound synthesis.

Caption: Experimental workflow for Ziegler's direct synthesis of this compound.

Early Applications and Impact

From its inception, this compound was recognized as a powerful reagent. Its high reactivity as both a strong base and a nucleophile opened new avenues in organic synthesis.[6][8] It was employed in reactions such as the metalation of acidic hydrocarbons and nucleophilic additions to carbonyl compounds, demonstrating its utility in forming new carbon-carbon bonds.[6] The development of this compound and other organolithium reagents marked a significant step beyond Grignard reagents, offering enhanced reactivity and, in many cases, improved yields.[8] This laid the foundation for the extensive use of organolithium chemistry in academic research and industrial processes, including the synthesis of complex molecules and polymers.

References

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. Schlenk's Legacy—Methyllithium Put under Close Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advancements in the Utilization of s-Block Organometallic Reagents in Organic Synthesis with Sustainable Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 200 Years of Lithium and 100 Years of Organolithium Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. US3446860A - Method of making this compound - Google Patents [patents.google.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

Phenyllithium Aggregation States: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyllithium (PhLi) is a cornerstone organometallic reagent, widely employed in organic synthesis and pharmaceutical development. Its reactivity, selectivity, and stability are intrinsically linked to its aggregation state, which is highly dependent on the solvent environment. This technical guide provides an in-depth analysis of the aggregation states of this compound in various solvents, presenting quantitative data, detailed experimental methodologies, and visual representations of the equilibria involved. Understanding these solvent-dependent structural nuances is critical for optimizing reaction conditions and achieving desired synthetic outcomes.

Introduction

Organolithium reagents, and this compound in particular, are known to form aggregates in solution, a phenomenon driven by the electropositive nature of lithium and the electron-rich carbanionic center. These aggregates are not static; they exist in dynamic equilibria between various states, such as monomers, dimers, tetramers, and even higher-order structures. The nature of the solvent plays a pivotal role in modulating these equilibria by coordinating to the lithium centers, thereby influencing the steric and electronic environment of the organometallic species. This guide will systematically explore the structural landscape of this compound in different solvent systems, from non-coordinating hydrocarbons to strongly coordinating ethers and amines.

Aggregation States of this compound in Various Solvents

The aggregation state of this compound is a function of solvent, concentration, and temperature. The following sections summarize the observed aggregation states in different solvent environments.

Solid State (Unsolvated)

In the absence of coordinating solvents, solid this compound adopts a polymeric structure. X-ray powder diffraction has revealed that it consists of dimeric (Li₂Ph₂) units that are strongly interconnected, forming an infinite ladder-like structure.[1][2][3] This polymeric nature explains its insolubility in non-coordinating hydrocarbon solvents.[1][2] The fundamental building block is a planar Li₂C₂ four-membered ring formed by two lithium atoms and the ipso-carbons of two phenyl rings.[2] These dimeric units are further linked by interactions between the lithium atoms of one unit and the π-electron systems of the phenyl rings of adjacent units.[1][2]

Ethereal Solvents

Ethereal solvents, with their Lewis basic oxygen atoms, readily coordinate to the lithium centers of this compound, breaking down the polymeric solid-state structure and leading to soluble, lower-aggregation species.

-

Diethyl Ether (Et₂O): In diethyl ether, this compound predominantly exists as a tetramer, often described as having a distorted cubane-like structure where four lithium atoms and four ipso-carbons of the phenyl rings occupy alternating vertices.[4][5][6] However, a dynamic equilibrium between the tetramer and a dimer is also present in ether solutions.[5][6][7][8]

-

Tetrahydrofuran (THF): THF is a stronger coordinating solvent than diethyl ether. In THF, this compound exists primarily as a mixture of monomeric and dimeric species.[4][7][9] Cryoscopic measurements in THF have confirmed a monomer-dimer equilibrium, which is influenced by concentration and temperature.[9] Lower concentrations and higher temperatures favor the monomeric form.[9]

Hydrocarbon Solvents

This compound is generally insoluble in non-polar hydrocarbon solvents unless a donor additive is present.[9] The strong intermolecular forces in the solid-state polymeric structure are not overcome by the weak van der Waals interactions with hydrocarbon molecules.[1][2]

Effect of Coordinating Additives

The addition of strong Lewis bases can further deaggregate this compound, often leading to monomeric species.

-

Tetramethylethylenediamine (TMEDA): The addition of the bidentate ligand TMEDA to this compound in ether or THF leads to the formation of a dimeric complex, [LiPh(tmeda)]₂.[1][5]

-

Pentamethyldiethylenetriamine (PMDTA): The tridentate ligand PMDTA is a powerful deaggregating agent. In its presence, this compound forms a monomeric complex, [LiPh(pmdta)].[1][5][7]

-

Hexamethylphosphoramide (HMPA): HMPA is another potent ligand that can stoichiometrically convert this compound in THF to its monomeric form.[7]

Data Presentation: Summary of this compound Aggregation States

| Solvent/Additive | Predominant Aggregation State(s) | Experimental Technique(s) | Reference(s) |

| Solid State (unsolvated) | Polymeric ladder of dimers | X-ray Powder Diffraction | [1][2][3] |

| Diethyl Ether (Et₂O) | Tetramer ⇌ Dimer | NMR Spectroscopy, X-ray Crystallography | [4][5][6][7][8] |

| Tetrahydrofuran (THF) | Dimer ⇌ Monomer | NMR Spectroscopy, Cryoscopy | [4][7][9] |

| Hydrocarbon | Insoluble (Polymeric) | - | [1][2][9] |

| Et₂O or THF + TMEDA | Dimer | NMR Spectroscopy, X-ray Crystallography | [1][5] |

| Et₂O or THF + PMDTA | Monomer | NMR Spectroscopy, X-ray Crystallography | [1][5][7] |

| THF + HMPA | Monomer | NMR Spectroscopy | [7] |

Experimental Protocols

The determination of organolithium aggregation states in solution relies on a combination of spectroscopic and colligative property measurements. All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques, and solvents must be rigorously dried.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying the structure and dynamics of organolithium compounds in solution.[10][11] Low temperatures are often required to slow down the rapid exchange between different aggregate species.[12]

-

Multinuclear NMR (¹H, ¹³C, ⁶Li, ⁷Li):

-

Sample Preparation: Prepare samples by dissolving or diluting this compound in the desired deuterated solvent in a pre-dried NMR tube, which is then flame-sealed or securely capped. For quantitative studies, the concentration should be accurately determined via titration.

-

Data Acquisition: Acquire spectra on a high-field NMR spectrometer. For ⁶Li and ⁷Li NMR, use a dilute external standard like 0.1 M LiCl in D₂O or the corresponding deuterated solvent for chemical shift referencing.[12]

-

Analysis: The number of C-Li contacts can be determined from the observation of scalar coupling (J-coupling) between carbon and lithium isotopes (¹³C and ⁶Li or ⁷Li). ⁶Li is often preferred due to its smaller quadrupole moment, which results in sharper lines and better resolution of small coupling constants.[10] The multiplicity of the ¹³C signal for the ipso-carbon can indicate the number of coordinated lithium atoms.

-

-

Diffusion-Ordered Spectroscopy (DOSY):

-

Principle: DOSY is a 2D NMR technique that separates the signals of different species based on their diffusion coefficients, which are related to their size.[12][13]

-

Methodology: Acquire a series of ¹H or ⁶Li NMR spectra with varying pulsed-field gradient strengths. The signal attenuation as a function of gradient strength is used to calculate the diffusion coefficient for each species. By comparing these values to those of internal standards of known molecular weight, the hydrodynamic radius and thus the aggregation state can be determined.[13][14]

-

-

Heteronuclear Overhauser Effect Spectroscopy (HOESY):

-

Principle: ⁶Li-¹H HOESY is a 2D NMR experiment that detects through-space proximity between lithium and hydrogen atoms.[10][15]

-

Methodology: This technique is particularly useful for determining the solvation sphere around the lithium cation by observing cross-peaks between ⁶Li and the protons of the solvent molecules or other ligands.

-

Cryoscopy

Cryoscopy is a classical method for determining the molecular weight of a solute by measuring the freezing point depression of a solvent.[10][12]

-

Apparatus: A cryoscopy setup typically includes a jacketed freezing tube, a sensitive thermometer (e.g., a Beckmann thermometer), and a stirrer.

-

Procedure:

-

Determine the freezing point of a precisely weighed amount of the pure, dry solvent (e.g., THF or benzene).

-

Add a known weight of this compound to the solvent and re-determine the freezing point.

-

The freezing point depression is used to calculate the molality of the solute particles, and from this, the average molecular weight and the degree of aggregation (n) can be determined using the formula: n = (calculated molecular weight) / (monomer molecular weight).

-

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information for organolithium compounds in the solid state.

-

Crystal Growth: Grow single crystals of this compound or its solvate complexes by slow cooling or vapor diffusion of a suitable solvent system. This can be challenging due to the high reactivity and often low crystallinity of these compounds.

-

Data Collection and Structure Refinement: Mount a suitable crystal on a diffractometer and collect diffraction data at low temperature to minimize thermal motion and potential degradation. The resulting data is used to solve and refine the crystal structure, providing precise bond lengths and angles.

Visualization of Aggregation Equilibria

The following diagrams, generated using the DOT language, illustrate the key equilibria of this compound aggregation in different solvent environments.

Caption: Polymeric ladder structure of unsolvated this compound.

Caption: Dimer-tetramer equilibrium of this compound in diethyl ether.

Caption: Monomer-dimer equilibrium of this compound in THF.

Caption: Deaggregation of this compound with TMEDA and PMDTA.

Conclusion

The aggregation state of this compound is a complex interplay of its inherent tendency to form electron-deficient bonds and the coordinating ability of the solvent. In the solid state, it exists as a polymeric ladder of dimers. This structure is progressively broken down by increasingly polar solvents, leading to a tetramer-dimer equilibrium in diethyl ether and a dimer-monomer equilibrium in THF. The addition of strongly coordinating ligands like TMEDA and PMDTA can further drive the equilibrium towards discrete dimeric and monomeric species, respectively. A thorough understanding of these solvent-dependent aggregation phenomena, aided by the experimental techniques outlined in this guide, is paramount for the rational design and optimization of chemical processes involving this compound, particularly in the context of pharmaceutical synthesis where control over reactivity and selectivity is crucial.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Collection - Lewis Base-Free this compound:â Determination of the Solid-State Structure by Synchrotron Powder Diffraction - Journal of the American Chemical Society - Figshare [figshare.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. grokipedia.com [grokipedia.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. benchchem.com [benchchem.com]

- 13. 1H Pure Shift DOSY: a handy tool to evaluate the aggregation and solvation of organolithium derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. pubs.acs.org [pubs.acs.org]

Phenyllithium in Organic Solvents: A Technical Guide to Solubility and Handling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyllithium (C₆H₅Li) is a potent organometallic reagent indispensable in organic synthesis for the introduction of phenyl groups and as a strong base. Its efficacy and reactivity are intrinsically linked to its solubility and aggregation state in the chosen solvent system. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, details experimental protocols for solubility determination, and illustrates the key solvent-dependent structural equilibria.

Introduction

This compound is a colorless crystalline solid in its pure form, but it is almost exclusively handled in solution due to its pyrophoric nature and extreme sensitivity to air and moisture.[1][2] The choice of solvent is critical as it not only determines the concentration of the reagent but also profoundly influences its chemical behavior through solvation and modification of its aggregation state.[1][3] Understanding the solubility characteristics of this compound is therefore paramount for reaction design, optimization, and safety.

Solubility of this compound

The solubility of this compound is dictated by the polarity and coordinating ability of the solvent.[1] It is highly soluble in polar aprotic solvents, particularly ethers and tertiary amines, which can solvate the lithium cation.[1][4] Conversely, it is generally insoluble in non-polar hydrocarbon solvents unless a coordinating agent, often referred to as a Lewis base, is present.[1][4]

Qualitative Solubility

-

Ethereal Solvents: this compound exhibits good solubility in ether-based solvents such as diethyl ether (Et₂O), tetrahydrofuran (THF), and dibutyl ether (DBE).[2] These solvents possess oxygen atoms with lone pairs that coordinate to the lithium atom, breaking down the polymeric solid-state structure of this compound and facilitating its dissolution.[5]

-

Hydrocarbon Solvents: In non-coordinating hydrocarbon solvents like cyclohexane and toluene, this compound is insoluble.[1][4] Its solid-state structure consists of infinite polymeric ladder-like chains which cannot be readily broken down by these non-polar solvents.[5]

-

Effect of Donor Additives: The solubility of this compound in hydrocarbon solvents can be dramatically increased by the addition of donor additives such as THF or N,N,N',N'-tetramethylethylenediamine (TMEDA).[1] These additives coordinate to the lithium atoms, breaking the polymeric structure into smaller, soluble aggregates.[1]

Quantitative Solubility Data

Precise data on the saturation point of this compound in various organic solvents is not extensively published. However, the concentrations of commercially available solutions provide a practical guide to its solubility and are summarized in the table below. These concentrations represent stable and commonly used formulations.

| Solvent System | Commercial Concentration (Molarity) | Equivalent ( g/100 mL)¹ |

| Dibutyl ether | 1.6 M - 1.9 M[6][7] | 13.4 g/100 mL - 16.0 g/100 mL |

| Cyclohexane / Diethyl ether (70:30) | ~1.9 M[8] | ~16.0 g/100 mL |

| Diethyl ether | Not commonly available as a high-concentration commercial solution² | - |

| Tetrahydrofuran (THF) | Not commonly available as a high-concentration commercial solution² | - |

¹ Calculated based on the molecular weight of this compound (84.04 g/mol ). This is an approximation of the solute content. ² While soluble, solutions in lower boiling point ethers like diethyl ether and THF have lower stability for long-term commercial storage.[4]

Solvent Effects on Aggregation State

The solvent plays a crucial role in determining the aggregation state of this compound in solution, which in turn affects its reactivity. This relationship is a fundamental concept in organolithium chemistry.

In the solid state, this compound exists as a polymeric ladder.[3] In solution, this structure is broken down into smaller oligomers, with the specific nature of the aggregate being highly dependent on the solvent.[3]

-

In Diethyl Ether (Et₂O): this compound predominantly exists as a tetramer, [(C₆H₅Li)₄].[3] The four lithium atoms and the four ipso-carbons of the phenyl rings occupy the alternating vertices of a distorted cube, with each lithium atom also coordinated to a molecule of diethyl ether.[3]

-

In Tetrahydrofuran (THF): THF is a stronger Lewis base than diethyl ether. Consequently, it is more effective at breaking down the tetrameric aggregates. In THF, this compound exists as an equilibrium mixture of monomers and dimers.[3][9]

The deaggregation in THF generally leads to an increase in reactivity due to the greater availability of the nucleophilic phenyl anion.

Experimental Protocols

Protocol for Determination of this compound Solubility

This protocol outlines a method for determining the solubility of this compound in a given anhydrous solvent at a specific temperature. The procedure involves the preparation of a saturated solution followed by quantification of the this compound concentration using the Gilman double titration method.

Safety Precautions: this compound is pyrophoric and reacts violently with water. All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves).

Apparatus:

-

Schlenk flask or a three-necked flask equipped with a magnetic stirrer, thermometer, and septum.

-

Inert gas line (argon or nitrogen).

-

Syringes and needles.

-

Constant temperature bath.

-

Titration burette.

-

Anhydrous solvents and reagents.

Procedure:

-

Preparation of Saturated Solution:

-

To a flame-dried Schlenk flask under a positive pressure of inert gas, add a precisely weighed amount of solid this compound that is in excess of its expected solubility.

-

Add a known volume of the desired anhydrous solvent via syringe.

-

Place the flask in a constant temperature bath and stir the suspension vigorously for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Collection:

-

Allow the solid to settle.

-

Carefully withdraw a known volume (e.g., 2.00 mL) of the supernatant (the saturated solution) using a gas-tight syringe, ensuring no solid particles are drawn.

-

-

Quantification via Gilman Double Titration: This method determines the concentration of active carbon-bound lithium versus total base (which includes decomposition products like lithium hydroxide or alkoxides).

-

Part A: Total Base Titration

-

Dispense the 2.00 mL aliquot of this compound solution into a flask containing ~20 mL of cold distilled water.

-

Add a few drops of a suitable indicator (e.g., phenolphthalein).

-

Titrate with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) until the endpoint is reached. Record the volume of HCl used (V_total).

-

-

Part B: Non-Alkyllithium Base Titration

-

In a separate flask, add 2.00 mL of the same saturated this compound solution to ~10 mL of anhydrous diethyl ether.

-

Add 1-2 mL of 1,2-dibromoethane and stir for 5-10 minutes. This reaction selectively consumes the this compound.

-

Add ~20 mL of distilled water and a few drops of indicator.

-

Titrate with the same standardized HCl solution. Record the volume of HCl used (V_non-PhLi).

-

-

-

Calculation:

-

The volume of HCl corresponding to the active this compound is V_active = V_total - V_non-PhLi.

-

The molarity of the this compound solution is calculated as: Molarity (mol/L) = (V_active × Molarity of HCl) / Volume of aliquot

-

Conclusion

The solubility of this compound is a critical parameter that dictates its utility in synthetic chemistry. It is readily soluble in ethereal solvents where it exists in various states of aggregation, a phenomenon that directly impacts its reactivity. While precise saturation data is sparse, the concentrations of commercial solutions offer valuable practical guidance. For research and development, the experimental protocol provided herein allows for the accurate determination of this compound solubility in any desired solvent system, enabling precise control over reaction stoichiometry and conditions. Careful adherence to safety protocols is essential when handling this highly reactive compound.

References

- 1. This compound | 591-51-5 [chemicalbook.com]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound CAS#: 591-51-5 [m.chemicalbook.com]

- 5. fishersci.it [fishersci.it]

- 6. Manufacturers of this compound solution, 1.6 M in dibutyl ether, CAS 591-51-5, P 1654, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 7. 苯基锂 溶液 1.9 M in dibutyl ether | Sigma-Aldrich [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

An In-depth Technical Guide to Phenyllithium for Researchers and Drug Development Professionals

Phenyllithium (C₆H₅Li) is a cornerstone organometallic reagent in organic synthesis, prized for its potent nucleophilicity and basicity. This guide provides a comprehensive overview of its chemical properties, synthesis, structural characteristics, and key applications relevant to researchers, scientists, and professionals in drug development.

Core Properties and Data

This compound is an organolithium compound that is highly reactive and sensitive to air and moisture.[1] It is typically encountered as a solution in various shades of brown or red, depending on the solvent and impurities.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅Li | [2][3][4][5] |

| Molecular Weight | 84.045 g/mol | [2][3] |

| CAS Number | 591-51-5 | [3][4][5] |

| Appearance | Colorless crystals (pure); Brown/red solution | [2] |

| Density | 0.828 g/cm³ | [2] |

| Solubility | Reacts with water; Miscible with ether and hydrocarbons | [1][2][5] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through several methods. The two most common laboratory and industrial preparations involve the reaction of a phenyl halide with lithium metal or a metal-halogen exchange reaction.

1. From Phenyl Halides and Lithium Metal

This classic method, developed by Karl Ziegler, involves the direct reaction of bromobenzene or chlorobenzene with lithium metal in an anhydrous ethereal solvent.[3]

Experimental Protocol:

-

Reaction: C₆H₅Br + 2Li → C₆H₅Li + LiBr

-

Reagents:

-

Lithium metal dispersion (containing 1% sodium)

-

Bromobenzene (or Chlorobenzene)

-

Anhydrous diethyl ether

-

Anhydrous benzene (or other hydrocarbon solvent)

-

-

Procedure:

-

Under an inert argon atmosphere, a dispersion of lithium metal in a hydrocarbon solvent (e.g., benzene) and a small amount of diethyl ether is prepared in a reaction flask with vigorous stirring.

-

A solution of bromobenzene in diethyl ether is added slowly to the lithium dispersion.

-

The reaction is initiated, and the temperature is maintained at approximately 10-15°C using external cooling.

-

After the addition is complete, the reaction mixture is stirred for an additional hour at 15-20°C.

-

The resulting mixture is filtered under an inert atmosphere to remove the precipitated lithium bromide.

-

-

Yield: This method can achieve yields of up to 94%.[6]

2. Metal-Halogen Exchange

This method offers a convenient alternative, particularly when using commercially available n-butyllithium.

Experimental Protocol:

-

Reaction: C₆H₅Br + n-BuLi → C₆H₅Li + n-BuBr

-

Reagents:

-

Bromobenzene

-

n-Butyllithium (n-BuLi) solution

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

-

Procedure:

-

A solution of bromobenzene is prepared in the chosen anhydrous ether solvent in a flask under an inert atmosphere.

-

The solution is cooled to a low temperature, typically -78°C.

-

A solution of n-butyllithium is added dropwise to the bromobenzene solution with stirring.

-

The reaction is typically rapid and is allowed to proceed for a set time at the low temperature before use.

-

-

Note: This exchange is performed at low temperatures to control reactivity and minimize side reactions.[3]

Structural Chemistry and Aggregation

The structure of this compound is highly dependent on its physical state and the solvent used. This aggregation behavior significantly influences its reactivity.

-

Solid State: In its unsolvated, crystalline form, this compound exists as dimeric units (Li₂Ph₂).[2][7] These dimers form an infinite polymeric ladder structure through intermolecular bonding between the lithium atoms and the π-electrons of adjacent phenyl rings.[2][7]

-

In Solution:

-

Diethyl Ether: this compound primarily exists as a tetramer, [(C₆H₅Li)₄].[2] The four lithium atoms and four ipso-carbons of the phenyl rings form a distorted cubane-like structure.[2]

-

Tetrahydrofuran (THF): In THF, this compound exists in equilibrium between monomeric and dimeric states.[2] The addition of strong donor ligands like PMDTA can favor the formation of monomers.[8]

-

The varying degrees of aggregation and solvation have a direct impact on the nucleophilicity and basicity of the this compound, affecting reaction kinetics and outcomes.

Caption: Aggregation states of this compound.

Reactivity and Applications in Synthesis

This compound is a more reactive alternative to Grignard reagents, making it invaluable for reactions with sterically hindered electrophiles or when higher reactivity is required.[3]

1. Nucleophilic Addition to Carbonyls

A primary application of this compound is the formation of carbon-carbon bonds through the nucleophilic addition to ketones and aldehydes, yielding tertiary and secondary alcohols, respectively, after an aqueous workup.

Caption: Nucleophilic addition of this compound to a carbonyl.

2. Directed Ortho-Metalation (DoM)

This compound can act as a strong base to deprotonate aromatic C-H bonds, particularly those positioned ortho to a directing metalating group (DMG) such as an amide, ether, or sulfone. This regioselective reaction is a powerful tool for functionalizing aromatic rings.

Experimental Workflow:

Caption: Workflow for directed ortho-metalation.

3. Applications in Drug Development

While this compound itself is not a therapeutic agent, its utility in constructing complex molecular architectures is vital in drug discovery and development. It enables the synthesis of key intermediates and scaffolds for new chemical entities. For instance, it can be used to prepare substituted aromatic and heteroaromatic boronic acids, which are crucial building blocks in Suzuki coupling reactions—a widely used C-C bond-forming reaction in medicinal chemistry.[9]

It is important to note that discussions of "signaling pathways" related to lithium generally refer to the pharmacological effects of the lithium ion (Li⁺) in the treatment of mood disorders, where it inhibits enzymes like GSK3 and inositol phosphatases.[10] This is distinct from the role of this compound, which is a synthetic reagent used to build molecules and does not have a direct pharmacological role in this form.

References

- 1. Cas 591-51-5,this compound | lookchem [lookchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. This compound | C6H5Li | CID 53629015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 591-51-5 [chemnet.com]

- 6. US3446860A - Method of making this compound - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Page loading... [guidechem.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Phenyllithium Reaction with Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the reaction between phenyllithium and esters, a fundamental transformation in organic synthesis for the formation of tertiary alcohols. It outlines the reaction mechanism, provides comprehensive experimental protocols, and presents key quantitative data. The information is intended to guide researchers in the safe and effective application of this reaction in synthetic chemistry, particularly within the context of drug discovery and development where the construction of complex molecular architectures is paramount.

Introduction

The reaction of this compound with esters is a powerful and widely utilized method for the synthesis of tertiary alcohols, where two phenyl groups are introduced to the carbonyl carbon of the ester. This transformation proceeds via a two-step mechanism involving nucleophilic acyl substitution followed by a subsequent nucleophilic addition. This compound, a highly reactive organolithium reagent, serves as a potent nucleophile and a strong base. Understanding the nuances of its reactivity, including its aggregation state in various solvents, is critical for achieving high yields and minimizing side reactions. These application notes provide the necessary detail for the successful execution and understanding of this important reaction.

Reaction Mechanism

The reaction of this compound with an ester (RCOOR') proceeds in two distinct stages to yield a tertiary alcohol after acidic workup.

Stage 1: Nucleophilic Acyl Substitution to form a Ketone Intermediate

-

Nucleophilic Attack: The nucleophilic ipso-carbon of this compound attacks the electrophilic carbonyl carbon of the ester. This addition breaks the carbonyl π-bond, forming a tetrahedral intermediate.

-

Elimination of the Alkoxide: The tetrahedral intermediate is unstable and collapses. The alkoxide group (OR') is expelled as a leaving group, reforming the carbonyl group and generating a ketone (in this case, acetophenone if the starting ester is an acetate).

Stage 2: Nucleophilic Addition to the Ketone

-

Second Nucleophilic Attack: A second equivalent of this compound rapidly attacks the newly formed ketone, which is more reactive than the starting ester. This results in the formation of a lithium alkoxide intermediate.

-

Protonation: An acidic workup is required to protonate the lithium alkoxide, yielding the final tertiary alcohol product.

Experimental Protocols

General Safety Precautions for Handling this compound

This compound is a highly reactive and pyrophoric reagent that must be handled with extreme caution under an inert atmosphere (e.g., argon or nitrogen). All glassware must be rigorously dried to prevent quenching of the reagent and potential fire hazards. Solutions of this compound are typically sold in ethereal solvents and their concentration can vary; titration is recommended for accurate molarity determination. Appropriate personal protective equipment (PPE), including a fire-resistant lab coat, safety glasses, and gloves, is mandatory.

Protocol for the Synthesis of Triphenylmethanol from Ethyl Benzoate

This protocol is adapted from analogous Grignard reactions and general procedures for organolithium additions.

Materials:

-

Ethyl benzoate

-

This compound solution (e.g., 1.8 M in dibutyl ether)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert gas setup (Schlenk line or glovebox)

Procedure:

-

Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and an inlet for inert gas. Flame-dry the apparatus under vacuum and cool under a stream of inert gas.

-

Reagent Charging: To the reaction flask, add a solution of ethyl benzoate (1 equivalent) in anhydrous diethyl ether or THF.

-

Addition of this compound: Cool the reaction mixture to 0 °C using an ice bath. Add the this compound solution (2.2 equivalents) dropwise from the dropping funnel to the stirred solution of ethyl benzoate over 30-60 minutes. Maintain the temperature at 0 °C during the addition. A precipitate may form during the reaction.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.

-

Quenching: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. This will protonate the alkoxide and neutralize any unreacted this compound.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude triphenylmethanol can be purified by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of diethyl ether and hexanes).

Quantitative Data

| Ester | Organometallic Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Ethyl Benzoate | This compound | Diethyl Ether | 0 to RT | Typically > 80% | General Expectation |

| Methyl Benzoate | Phenylmagnesium Bromide | Diethyl Ether | Reflux | ~85-95% | [1][2] |

| Methyl Benzoate | n-Butyllithium | Water | RT | 30% (unoptimized) | [3] |

Note: The yields for the analogous Grignard reaction are provided for comparison and are generally high. Similar high yields are expected for the this compound reaction under optimized, anhydrous conditions.

Visualizations

Reaction Mechanism Workflow

Caption: Mechanism of this compound reaction with an ester.

Experimental Workflow

Caption: Experimental workflow for tertiary alcohol synthesis.

Conclusion

The reaction of this compound with esters is a robust and reliable method for the synthesis of tertiary alcohols. By following the detailed protocols and adhering to the stringent safety precautions required for handling organolithium reagents, researchers can effectively utilize this reaction to construct complex molecules. The provided information serves as a comprehensive guide for the practical application of this important synthetic transformation.

References

Application Notes and Protocols: Nucleophilic Addition of Phenyllithium to Ketones

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the nucleophilic addition of phenyllithium to ketones, a fundamental carbon-carbon bond-forming reaction in organic synthesis. This reaction is instrumental in the preparation of tertiary alcohols, which are valuable intermediates in the synthesis of complex organic molecules and active pharmaceutical ingredients. These application notes detail the reaction mechanism, safety precautions, a general experimental protocol, and specific examples with representative data.

Introduction

The nucleophilic addition of organolithium reagents, such as this compound, to carbonyl compounds is a powerful and widely utilized method for the creation of new carbon-carbon bonds.[1][2] this compound, a highly reactive organometallic compound, serves as a potent nucleophile, readily attacking the electrophilic carbonyl carbon of a ketone.[1] This addition results in the formation of a lithium alkoxide intermediate, which, upon aqueous workup, yields a tertiary alcohol.[1][3] The reaction is prized for its efficiency and broad applicability, including the synthesis of sterically hindered alcohols.[1] Due to the high reactivity and pyrophoric nature of this compound, strict adherence to safety protocols and anhydrous reaction conditions is paramount.

Reaction Mechanism and Stereochemistry

The reaction proceeds via a two-step mechanism:

-

Nucleophilic Addition: The nucleophilic ipso-carbon of the this compound attacks the electrophilic carbonyl carbon of the ketone. The π-electrons of the carbonyl group move to the oxygen atom, forming a tetrahedral lithium alkoxide intermediate.[3][4]

-

Protonation (Workup): The lithium alkoxide is a strong base and is protonated during an aqueous workup (e.g., with saturated aqueous ammonium chloride or dilute acid) to afford the final tertiary alcohol product.[3][5]

In the case of cyclic ketones, the addition of this compound often exhibits diastereoselectivity. The nucleophile typically attacks from the axial position of a chair-like conformation, leading to the formation of an equatorial alcohol.[1]

Safety Precautions

This compound is a pyrophoric and highly reactive substance that can ignite spontaneously on contact with air and reacts violently with water. [5] It is crucial to handle this reagent under an inert atmosphere (e.g., argon or nitrogen) at all times, using oven-dried glassware and syringe techniques.

-

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves (e.g., nitrile gloves).

-

Inert Atmosphere: All reactions involving this compound must be conducted in a fume hood under an inert atmosphere (argon or nitrogen) using Schlenk line techniques or in a glovebox.

-

Anhydrous Conditions: All glassware, solvents, and reagents must be scrupulously dried to prevent quenching of the this compound and potential fire hazards.

-

Quenching: Unused this compound and reaction mixtures must be quenched carefully. A common method is the slow addition of the this compound solution to a stirred, cooled solution of a proton source like isopropanol, followed by a more protic solvent like methanol, and finally water.

-

Spill Management: In case of a spill, do not use water. Smother the spill with a dry inert absorbent material such as sand or powdered limestone.

Experimental Protocols

General Protocol for the Nucleophilic Addition of this compound to a Ketone

This protocol provides a general procedure that can be adapted for various ketones.

Materials:

-

Ketone (1.0 equiv)

-

This compound solution (1.1 - 1.5 equiv, commercially available in ethereal solvents)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution (for quenching)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, magnetic stirrer), oven-dried before use

-

Syringes and needles for transfer of reagents under inert atmosphere

-

Schlenk line or glovebox setup

Procedure:

-

Reaction Setup: Assemble the oven-dried glassware under a positive pressure of inert gas. A two or three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet is recommended.

-

Reagent Preparation: Dissolve the ketone (1.0 equiv) in anhydrous diethyl ether or THF in the reaction flask and cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of this compound: Draw the required volume of this compound solution (1.1 - 1.5 equiv) into a dry syringe and add it dropwise to the stirred solution of the ketone at -78 °C via the dropping funnel or directly through a septum. Maintain a low temperature to control the exothermic reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at -78 °C for a specified time (typically 1-3 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly and carefully quench the reaction at -78 °C by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) two to three times.

-

Drying and Concentration: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude tertiary alcohol.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Example Protocol: Synthesis of Triphenylmethanol from Benzophenone

This protocol is an adaptation for the use of this compound.

Materials:

-

Benzophenone (1.0 equiv)

-

This compound (1.2 equiv, e.g., 1.8 M solution in dibutyl ether)

-

Anhydrous THF

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Under an argon atmosphere, dissolve benzophenone (1.0 equiv) in anhydrous THF in a flame-dried, three-necked round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add this compound solution (1.2 equiv) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

-

Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether (3 x volume of THF).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent in vacuo to yield the crude triphenylmethanol, which can be purified by recrystallization from a suitable solvent like isopropanol.

Data Presentation

The following table summarizes representative data for the nucleophilic addition of this compound to various ketones. Yields are highly dependent on reaction conditions and the purity of the reagents.

| Ketone | Product | Molar Equivalents of PhLi | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |

| Acetone | 2-Phenylpropan-2-ol | 1.1 | Diethyl Ether | 1 | -78 to RT | >90[1] |

| Benzophenone | Triphenylmethanol | 1.2 | THF | 1 | 0 to RT | High |

| Cyclohexanone | 1-Phenylcyclohexan-1-ol | 1.2 | Diethyl Ether | 2 | -78 to RT | Good to High |

| Acetophenone | 1,1-Diphenylethanol | 1.2 | THF | 2 | -78 to RT | Good to High |

| Propiophenone | 1,1-Diphenyl-1-propanol | 1.1 | Diethyl Ether | 1.5 | -20 to RT | Good[6] |

Visualizations

Reaction Workflow

Caption: Experimental workflow for the nucleophilic addition of this compound to ketones.

Reaction Mechanism

Caption: Mechanism of the nucleophilic addition of this compound to a ketone.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP0116787B1 - 1,1-diphenylpropanol derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]

Application Notes and Protocols for the Safe Handling of Pyrophoric Phenyllithium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyllithium (C₆H₅Li) is a highly reactive organometallic reagent widely employed in organic synthesis as a potent nucleophile and strong base.[1][2] Its utility in forming carbon-carbon bonds is invaluable in the synthesis of complex molecules within research, and pharmaceutical development. However, its pyrophoric nature, igniting spontaneously upon contact with air, necessitates stringent safety protocols to mitigate the significant risks of fire and severe chemical burns.[1][3] These application notes provide detailed procedures and protocols for the safe handling, storage, and disposal of this compound, ensuring the safety of laboratory personnel and compliance with established safety standards.

Hazards and Properties of this compound

This compound is a colorless crystalline solid but is most commonly supplied as a solution in various ether or hydrocarbon solvents, appearing as a dark brown to black liquid.[1][2] Understanding its chemical and physical properties is critical for its safe handling.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 591-51-5 | [1] |

| Molecular Formula | C₆H₅Li | [3] |

| Molecular Weight | 84.05 g/mol | [1] |

| Appearance | Colorless crystalline solid; commercially available as a dark brown to black solution. | [1][2] |

| Solubility | Soluble in polar solvents like ethers (diethyl ether, tetrahydrofuran) and tertiary amines. Insoluble in non-polar hydrocarbons without donor additives. | [1][2][3] |

| Boiling Point | 140-143 °C | [4][5] |

| Melting Point | 160-163 °C | [4][5] |

| Flash Point | 20 °C | [4] |

| Storage Temperature | +2°C to +8°C | [3][5] |

Table 2: Hazard Identification and Classification

| Hazard | GHS Classification | Precautionary Statement Codes | References |

| Pyrophoric Liquid | Category 1 (H250: Catches fire spontaneously if exposed to air) | P210, P222, P231+P232 | [3][6][7] |

| Skin Corrosion/Irritation | Category 1B (H314: Causes severe skin burns and eye damage) | P260, P264, P280 | [3][6] |

| Flammable Liquid | Category 3 (H226: Flammable liquid and vapor) | P210, P233, P240, P241, P242, P243 | [6][7][8] |

| Water Reactivity | Category 2 (H261: In contact with water releases flammable gas) | P231+P232 | [6][7] |

| Acute Toxicity (Oral) | Category 3 (H301: Toxic if swallowed) | P301+P310 | [7] |

| Acute Toxicity (Dermal) | Category 3 (H311: Toxic in contact with skin) | P302+P334 | [7] |

| Acute Toxicity (Inhalation) | Harmful if inhaled (H332) | P261, P271 | [7] |

Engineering Controls and Personal Protective Equipment (PPE)

All manipulations of this compound must be conducted in a controlled environment with appropriate safety measures in place.[9][10]

Engineering Controls:

-

Fume Hood: All work with this compound must be performed inside a certified chemical fume hood with the sash at the lowest possible position.[9][10][11] The fume hood should be clear of clutter and any combustible materials.[9][10]

-

Glove Box: For procedures requiring an inert atmosphere, a glove box is the preferred engineering control.[10][12]

-

Inert Atmosphere: A protective, anhydrous inert atmosphere of nitrogen or argon gas must be maintained over the surface of the this compound solution at all times to prevent ignition.[9]

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory for all personnel handling this compound.[10][11][13]

Table 3: Required Personal Protective Equipment (PPE)

| Body Part | Required PPE | Specifications and Recommendations | References |

| Eyes/Face | Chemical splash goggles and a face shield. | Goggles must meet ANSI Z87.1 standard. A face shield is required when there is a risk of explosion or splash. | [9][11][12] |

| Hands | Double gloving: nitrile gloves underneath neoprene or butyl rubber gloves. | Nitrile gloves are combustible. The outer glove provides additional chemical resistance. | [10][14] |

| Body | Flame-resistant (FR) lab coat (e.g., Nomex®). | Standard lab coats made of cotton or polyester are not sufficient and can ignite. | [10][11][13] |

| Clothing | Non-synthetic clothing (e.g., cotton). | Synthetic clothing can melt and cause severe burns. | [11] |

| Feet | Fully enclosed, chemical-resistant shoes. | Open-toed shoes are strictly prohibited. | [9][11] |

Experimental Protocols: Safe Handling and Transfer of this compound

Prior to any experiment, a "dry run" using a non-hazardous solvent should be performed to familiarize oneself with the procedure.[10] It is also highly recommended to work with a "buddy" who is aware of the procedure and potential hazards.[10]

Syringe Transfer Technique (< 20 mL)

This technique is suitable for transferring small volumes of this compound solution.

Materials:

-

Sure/Seal™ bottle of this compound solution

-

Dry, inert gas (nitrogen or argon) source with a bubbler

-

Dry, clean glass syringe with a Luer-Lok tip (twice the volume to be transferred)

-

Long, dry needle (1-2 feet)

-

Reaction vessel with a rubber septum

Protocol:

-

Ensure the fume hood is clear of any unnecessary items and the sash is lowered.

-

Securely clamp the Sure/Seal™ bottle of this compound and the reaction vessel.

-

Purge the reaction vessel with inert gas.

-

Carefully remove the plastic cap from the Sure/Seal™ bottle, exposing the metal cap with the septum.

-

Insert a needle from the inert gas source into the headspace of the Sure/Seal™ bottle to create a positive pressure.

-

Assemble the dry syringe and needle. Flush the syringe with inert gas by drawing gas from the headspace of a separate dry flask and expelling it. Repeat this process three times.

-

Depress the plunger completely and insert the needle through the septum of the Sure/Seal™ bottle, keeping the needle tip above the liquid level.

-

Slowly draw a small amount of inert gas from the headspace into the syringe.

-

Lower the needle tip below the surface of the this compound solution.

-

Slowly withdraw the desired volume of the solution into the syringe. Do not fill the syringe to more than 60% of its capacity.[15]

-

Withdraw the needle tip above the liquid level and pull a small amount of inert gas into the syringe to create a gas bubble at the top. This helps prevent drips and fires at the needle tip.[16]

-

Withdraw the needle from the Sure/Seal™ bottle.

-

Insert the needle into the septum of the reaction vessel and slowly dispense the this compound solution.

-

After dispensing, withdraw a small amount of inert gas from the reaction vessel's headspace into the syringe before removing the needle.

-

Immediately quench the residual this compound in the syringe and needle by rinsing with a non-protic solvent (e.g., hexane) followed by a protic solvent (e.g., isopropanol) in a separate beaker within the fume hood.

Cannula Transfer Technique (> 20 mL)

For transferring larger volumes of this compound, the double-tipped needle (cannula) technique is recommended for enhanced safety.[10]

Materials:

-

Sure/Seal™ bottle of this compound solution

-

Dry, inert gas (nitrogen or argon) source with a bubbler

-

Double-tipped needle (cannula)

-

Graduated cylinder or reaction vessel with a rubber septum

Protocol:

-

Ensure the fume hood is clear and the sash is lowered.

-

Securely clamp the Sure/Seal™ bottle and the receiving vessel.

-

Purge the receiving vessel with inert gas and maintain a positive pressure, vented through a bubbler.

-

Insert a needle from the inert gas source into the headspace of the Sure/Seal™ bottle.

-

Insert one end of the cannula through the septum of the Sure/Seal™ bottle, ensuring the needle tip is above the liquid level.

-

Insert the other end of the cannula through the septum of the receiving vessel.

-

To initiate the transfer, lower the end of the cannula in the Sure/Seal™ bottle below the surface of the this compound solution.

-

The slight positive pressure of the inert gas in the Sure/Seal™ bottle will push the liquid through the cannula into the receiving vessel.

-

To stop the transfer, raise the cannula tip above the liquid level in the Sure/Seal™ bottle.

-

Allow the inert gas to flush the cannula for a few minutes.

-

Remove the cannula from the receiving vessel first, and then from the Sure/Seal™ bottle.

Storage and Disposal

Storage:

-

Store this compound solutions at +2°C to +8°C in a flammable liquids storage cabinet.[3][5]

-

The container must be kept tightly closed and under an inert atmosphere.[8]

-

Store away from heat, sparks, open flames, and other ignition sources.[7][8]

-

Never store in contact with water or other incompatible materials.[8]

Disposal:

-

Unused or unwanted this compound must be quenched and neutralized before disposal. This is a hazardous procedure and should only be performed by experienced personnel.

-

Slowly add the this compound solution to a stirred, cooled (0 °C) solution of a less reactive solvent like hexane.

-

Then, slowly add a quenching agent such as isopropanol.

-

Finally, very slowly and carefully add water to hydrolyze any remaining reagent.

-

The resulting solution should be neutralized and disposed of as hazardous waste according to institutional guidelines.[17]

-

Empty containers must be triple-rinsed with an inert, dry solvent (e.g., hexane). This rinse solvent must also be quenched and disposed of as hazardous waste.[18] The rinsed container should be left open in the back of a fume hood for at least a week before disposal.[18]

Emergency Procedures

Spill Response:

-

Minor Spill (in a fume hood):

-

Alert personnel in the immediate area.

-

If the spill ignites, use a Class D fire extinguisher or smother the fire with powdered lime, dry sand, or sodium carbonate. DO NOT USE WATER OR A CO₂ EXTINGUISHER. [9][15]

-

If there is no fire, cover the spill with an inert absorbent material like powdered lime or dry sand.

-